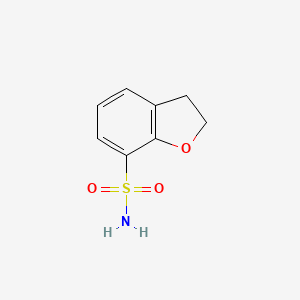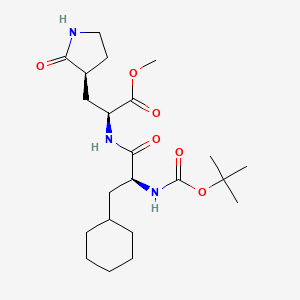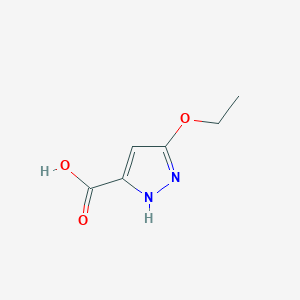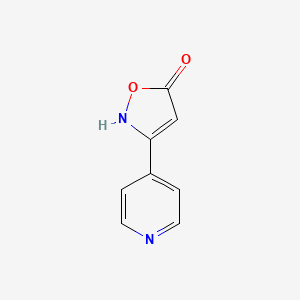
5-Hydroxy-3-(4-pyridyl)isoxazole
Overview
Description
5-Hydroxy-3-(4-pyridyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science .
Mechanism of Action
Target of Action
5-Hydroxy-3-(4-pyridyl)isoxazole is a derivative of the isoxazole class of compounds . Isoxazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activity .
Mode of Action
Isoxazole derivatives are known to interact with various biological targets based on their chemical diversity . The interaction of the compound with its targets leads to changes in cellular processes, which can result in various biological effects .
Biochemical Pathways
Isoxazole derivatives are known to affect various biochemical pathways due to their diverse biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound .
Result of Action
Isoxazole derivatives are known to have various biological activities, including anticancer, antioxidant, antibacterial, and antimicrobial activity . These activities suggest that the compound could have a range of molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3-(4-pyridyl)isoxazole typically involves the cycloaddition reaction of nitrile oxides with alkynes. The reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free methods have also been developed to avoid the drawbacks associated with metal catalysts .
Industrial Production Methods: Industrial production of isoxazole derivatives, including this compound, often employs scalable and eco-friendly synthetic routes. One such method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot synthesis from substituted aldoximes and alkynes under conventional heating conditions .
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxy-3-(4-pyridyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .
Scientific Research Applications
5-Hydroxy-3-(4-pyridyl)isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
Isoxazole: The parent compound with a similar structure but without the hydroxyl and pyridyl groups.
3,5-Disubstituted Isoxazoles: Compounds with different substituents at the 3 and 5 positions of the isoxazole ring.
Uniqueness: 5-Hydroxy-3-(4-pyridyl)isoxazole is unique due to the presence of both hydroxyl and pyridyl groups, which confer specific chemical and biological properties. These functional groups enhance its solubility, reactivity, and potential biological activities compared to other isoxazole derivatives .
Properties
IUPAC Name |
3-pyridin-4-yl-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-5-7(10-12-8)6-1-3-9-4-2-6/h1-5,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGDVZVLTIYEQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[3-(2-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165209.png)
![[3-(4-Fluorobenzyl)-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B3165215.png)
![2-Chloro-11-methyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165226.png)
![7-[(4-Carboxypiperidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B3165236.png)
![Methyl 5-{[(4-methylphenyl)sulfonyl]methyl}-2-furoate](/img/structure/B3165242.png)
![1,4,11-Trimethyldibenzo[b,f][1,4]thiazepine-8-carboxylic acid](/img/structure/B3165253.png)
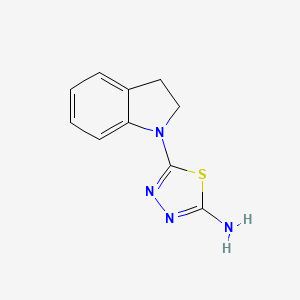
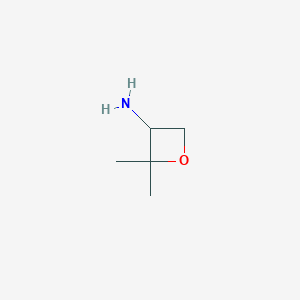

![Tert-butyl 3-bromo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B3165276.png)
